2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine CAS 1007-99-4 properties
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine CAS 1007-99-4 properties
An In-depth Technical Guide to 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine (CAS 1007-99-4): Properties, Synthesis, and Applications
Introduction
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, registered under CAS number 1007-99-4, is a substituted pyrimidine derivative that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a confluence of reactive functional groups on a core heterocyclic scaffold, positions it as a versatile building block in synthetic organic chemistry and a promising candidate in medicinal chemistry. The pyrimidine ring is a fundamental structural motif in nucleic acids and numerous approved therapeutic agents, underscoring the importance of its derivatives.[2][3]
This technical guide offers a comprehensive overview of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, synthesized from the perspective of a Senior Application Scientist. It aims to provide researchers, chemists, and drug development professionals with a detailed understanding of its physicochemical properties, a validated synthetic protocol, its reactivity profile, biological significance, and essential safety protocols. The narrative emphasizes the causal relationships behind experimental procedures and the strategic value of this compound in modern research endeavors.
Caption: Chemical structure of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters dictate its solubility, stability, and compatibility with various analytical and synthetic methodologies.
Physicochemical Properties
The key physicochemical properties of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine have been compiled from various sources and are summarized below. The predicted values, derived from computational models, offer valuable estimations where experimental data is not available.
| Property | Value | Source |
| CAS Number | 1007-99-4 | [1][4][5] |
| Molecular Formula | C₄H₃ClN₄O₃ | [1][5] |
| Molecular Weight | 190.54 g/mol | [5][6] |
| Appearance | Yellow solid | [5] |
| Melting Point | >350 °C | [5] |
| Boiling Point | 268.2 °C at 760 mmHg | [4] |
| Density | 2.2 g/cm³ | [4] |
| Vapor Pressure | 1.67 x 10⁻⁶ mmHg at 25°C | [4] |
| pKa (Predicted) | 4.0 ± 0.50 | [5] |
| LogP | 1.43 | [4] |
| Solubility | Insoluble in water | [7] |
Spectroscopic Analysis
Spectroscopic data provides an empirical fingerprint of a molecule's structure. For 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine, the following spectroscopic characteristics are critical for its identification and characterization.
¹H NMR Spectroscopy Proton NMR is essential for confirming the identity and purity of the synthesized compound. A reported spectrum in DMSO-d₆ provides clear, diagnostic signals.[5]
-
¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H), 8.59 (s, 1H), 7.13 (s, 1H).[5]
-
Causality and Interpretation:
-
The downfield signal at δ 12.16 is characteristic of the acidic proton of the hydroxyl group, which exists in tautomeric equilibrium with the pyrimidinone form. Its broadness and chemical shift are typical for such protons.
-
The signals at δ 8.59 and δ 7.13 are attributed to the two protons of the primary amino group (-NH₂). The presence of two distinct singlets suggests restricted rotation around the C-N bond due to the electronic influence of the adjacent nitro group and the pyrimidine ring, making the two protons chemically non-equivalent.
-
Expected Signatures in Other Techniques
-
¹³C NMR: Four distinct signals are expected for the pyrimidine ring carbons, with chemical shifts influenced by the attached electronegative atoms (N, Cl, O) and functional groups. The carbon bearing the chloro group would appear significantly downfield.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amino group (~3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (~3200-3600 cm⁻¹), C=O stretching from the keto-enol tautomer (~1650-1700 cm⁻¹), N=O stretching for the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 190. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.
Caption: Key spectroscopic signatures for compound characterization.
Synthesis and Reactivity
The utility of a chemical building block is defined by its accessibility through synthesis and its potential for subsequent chemical transformations.
Synthetic Protocol
A reliable, high-yield synthesis is crucial for enabling further research. The following protocol is based on a reported procedure for the nitration of a pyrimidine precursor.[5]
Objective: To synthesize 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine via electrophilic nitration.
Materials:
-
2-Amino-6-chloropyrimidin-4(3H)-one (10 g, 68.73 mmol)
-
98% Sulfuric acid (46 mL)
-
65% Nitric acid (9 g)
-
Ice
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under controlled temperature, dissolve 2-amino-6-chloropyrimidin-4(3H)-one (10 g) in 98% sulfuric acid (46 mL). Gentle warming to 40 °C may be required to facilitate dissolution.
-
Expert Insight: Sulfuric acid serves not only as a solvent but also as a protonating agent, activating the pyrimidine ring towards electrophilic attack. Its dehydrating nature also helps generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
-
Nitration: Cool the solution to room temperature. Slowly add 65% nitric acid (9 g) dropwise while maintaining vigorous stirring. The temperature should be carefully monitored to prevent runaway reactions.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Carefully pour the reaction mixture into 100 g of crushed ice. This step quenches the reaction and precipitates the product, which has low solubility in the acidic aqueous medium.
-
Self-Validating System: The significant exotherm upon quenching necessitates a slow, controlled addition to a large volume of ice to ensure safety and prevent product degradation.
-
-
Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acid. Dry the solid in a vacuum oven to afford the target product.
-
Yield: ~12 g (87% yield).[5]
-
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity
The molecule's reactivity is governed by its functional groups, making it a valuable intermediate.
-
Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent at the C4 position is activated by the electron-withdrawing nitro group and the pyrimidine ring nitrogens. This makes it an excellent leaving group, susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of derivatives.
-
Modification of Amino and Hydroxyl Groups: The primary amine and hydroxyl groups can undergo standard transformations, such as acylation, alkylation, or conversion to other functional groups, providing further avenues for structural modification.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be used in subsequent reactions like diazotization or amide bond formation. This transformation dramatically alters the electronic properties and biological profile of the molecule.
Biological Activity and Therapeutic Potential
The interest in 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is primarily driven by its potential applications in drug discovery, particularly in oncology.
Mechanism of Action in Oncology
Scientific studies have identified this compound as a potential inhibitor of thymidine phosphorylase (TP).[1]
-
Role of Thymidine Phosphorylase: TP is a key enzyme in the nucleotide salvage pathway.[1] This pathway is highly active in rapidly proliferating cells, including cancer cells, as it allows them to recycle nucleosides for DNA synthesis and repair.[1]
-
Inhibition and Apoptosis: By inhibiting TP, 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine can disrupt the supply of nucleotides necessary for DNA replication.[1] This disruption can trigger cell cycle arrest and induce programmed cell death (apoptosis) in cancerous tissues, making it a valuable mechanism for developing novel anticancer therapies.[1]
Caption: Inhibition of Thymidine Phosphorylase in the nucleotide salvage pathway.
Broader Context in Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities, including antiviral and anti-inflammatory properties.[8][9] The presence of a nitro group is also significant, as it is a key pharmacophore in numerous approved drugs and can act as a bioisostere for other functional groups.[10] The combination of these features makes 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine and its derivatives attractive candidates for screening against a wide range of biological targets.
Handling, Storage, and Safety
Adherence to strict safety protocols is paramount when working with any laboratory chemical.
Laboratory Safety Protocol
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[11]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[4]
-
Respiratory Protection: For handling large quantities, a dust mask or respirator may be necessary.[4]
-
-
Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[11]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][11]
-
Skin Contact: Wash off with soap and plenty of water.[4][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4]
-
In all cases of exposure, seek medical attention.
-
Storage and Stability
-
Conditions: Store in a cool, dark, and dry place in a tightly sealed container.[5] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[5][12]
-
Stability: The compound is generally stable under recommended storage conditions but may be sensitive to prolonged exposure to air.[4][7]
Disposal
-
Procedure: Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow it to enter sewer systems or waterways.[4]
Conclusion
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is a highly functionalized heterocyclic compound with significant potential as a chemical intermediate and a pharmacologically active agent. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it a valuable tool for researchers in organic synthesis and drug discovery. The demonstrated activity as a thymidine phosphorylase inhibitor highlights its promise in the development of new anticancer therapeutics. This guide provides the foundational knowledge required for its safe handling, effective synthesis, and strategic application in advancing scientific research.
References
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
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